molecular formula C8H9NO2 B117305 2-Amino-6-methoxybenzaldehyde CAS No. 151585-95-4

2-Amino-6-methoxybenzaldehyde

Cat. No.: B117305
CAS No.: 151585-95-4
M. Wt: 151.16 g/mol
InChI Key: LDZAAZUENSWIGU-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzaldehyde is a valuable aromatic aldehyde intermediate in organic synthesis and materials science research. Its structure, featuring both an aldehyde and an ortho-positioned amino group on a methoxy-substituted benzene ring, makes it a versatile precursor for synthesizing novel Schiff base compounds . Schiff bases, formed by the condensation of primary amines with aldehydes, are a significant class of compounds with diverse research applications. They are extensively investigated as effective corrosion inhibitors for metals, where they adsorb on metallic surfaces to form a protective film . Furthermore, this compound serves as a key heterocyclic building block for developing more complex molecular structures . Researchers also utilize derivatives of similar amino-substituted benzaldehydes in the synthesis and study of organic nonlinear optical (NLO) materials, which are relevant for photonic and optoelectronic applications . The compound provides a crucial synthon for constructing novel organic frameworks with potential applications in various fields of chemical and materials research.

Properties

IUPAC Name

2-amino-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAAZUENSWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624837
Record name 2-Amino-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151585-95-4
Record name 2-Amino-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Multifunctional Aromatic Building Block

2-Amino-6-methoxybenzaldehyde is a solid organic compound with the chemical formula C₈H₉NO₂. biosynth.com Its structure, featuring an aldehyde, an amino group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a highly valuable intermediate in organic synthesis. bldpharm.comsigmaaldrich.com The strategic positioning of these functional groups allows for a wide array of chemical transformations, enabling chemists to build complex molecules with precision and efficiency. The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule allows for a variety of intramolecular and intermolecular reactions.

The compound's utility as a building block is demonstrated in its application in the synthesis of various heterocyclic compounds. For instance, it is a key starting material in the preparation of quinazolines and acridones, classes of compounds with significant biological activities. openmedicinalchemistryjournal.comrsc.org The reactivity of the aldehyde and amino groups can be selectively harnessed to construct these fused ring systems, which form the core of many pharmaceutical drugs.

A Significant Role in Synthetic and Medicinal Chemistry

The importance of 2-Amino-6-methoxybenzaldehyde in contemporary synthetic strategies is underscored by its use in multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where multiple starting materials react to form a single product in one pot, incorporating most or all of the atoms of the reactants. This approach is favored in modern chemistry for its atom economy and reduced environmental impact. The compound's diverse reactivity makes it an ideal candidate for designing novel MCRs to generate libraries of complex molecules for drug discovery.

In medicinal chemistry, this compound serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications. For example, quinazolines synthesized from this aldehyde have shown potential as antitumor agents. nih.gov The ability to readily modify the structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of the resulting compounds, leading to the development of more potent and selective drugs.

The synthesis of Schiff bases derived from this compound and its analogs has also been a significant area of research. These Schiff bases can form stable complexes with various metal ions, and these complexes have been studied for their potential biological applications, including their interaction with biological macromolecules like bovine serum albumin (BSA). ekb.eg

Historical Development and Research Trajectories

Chemo- and Regioselective Synthesis of this compound

The selective synthesis of this compound presents challenges due to the presence of multiple reactive functional groups. Researchers have developed various one-step and multi-step approaches, alongside reductive methodologies, to achieve high selectivity and yield.

One-Step and Multi-Step Approaches to this compound Synthesis

Multi-step synthesis is a common strategy for preparing complex molecules like this compound. This often involves the introduction and subsequent modification of functional groups in a sequential manner. For instance, a synthesis might begin with a commercially available starting material, such as 2-hydroxy-6-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the amino group at the desired position. acs.org One such multi-step approach involves the nitration of a precursor, followed by the reduction of the nitro group to an amine. libretexts.orgmdpi.com Another strategy involves the O-allylation of a salicylaldehyde (B1680747) derivative, followed by a Horner-Wadsworth-Emmons reaction and subsequent reduction. acs.org

One-pot, multi-component reactions (MCRs) have gained traction as an efficient alternative to traditional multi-step synthesis. researchgate.net MCRs allow for the combination of three or more reactants in a single reaction vessel to form a complex product, often with high atom economy and selectivity. researchgate.net While specific one-step MCRs for the direct synthesis of this compound are not extensively documented in the provided results, the principles of MCRs are widely applied in the synthesis of related heterocyclic compounds, suggesting potential applicability. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches
ApproachDescriptionAdvantagesDisadvantagesReferences
Multi-Step SynthesisSequential reactions to build the target molecule. Often involves protection and deprotection steps.High control over stereochemistry and regiochemistry.Time-consuming, lower overall yield, more waste generated. acs.orglibretexts.orgmdpi.comnih.gov
One-Pot/Multi-Component ReactionsThree or more reactants are combined in a single step to form the final product.Time and resource efficient, high atom economy, often environmentally friendly.Can be challenging to optimize reaction conditions and achieve high selectivity. researchgate.net

Reductive Methodologies for ortho-Aminobenzaldehyde Derivatives

A key step in the synthesis of many ortho-aminobenzaldehyde derivatives is the reduction of a corresponding ortho-nitrobenzaldehyde. nih.govgoogle.com This transformation is crucial for installing the amino group in the correct position. Various reducing agents have been employed for this purpose, with iron powder in acetic acid being a common and effective choice. nih.govgoogle.com This method is favored for its mild conditions and ability to tolerate a range of other functional groups within the molecule. nih.gov

Other reductive methods include the use of sodium dithionite (B78146) (Na2S2O4) or a combination of FeSO4·7H2O and ammonia. google.com The choice of reducing agent can be critical in achieving chemoselectivity, particularly when other reducible functional groups are present in the molecule. The in-situ reduction of a nitro group followed by an intramolecular cyclization is a powerful strategy for the synthesis of quinoline (B57606) derivatives from 2-aminobenzaldehydes. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsisinternational.org In the context of this compound synthesis, this translates to the development of catalyst-free and solvent-free reactions, the use of alternative energy sources like microwaves and ultrasound, and the application of environmentally benign catalytic media such as ionic liquids.

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods is a significant goal in green chemistry. rsc.orgbeilstein-journals.orgmdpi.com These approaches minimize waste and avoid the use of potentially toxic and expensive catalysts and solvents. rsisinternational.orgrsc.org While specific examples for the synthesis of this compound are not explicitly detailed in the search results, the synthesis of related compounds like 1,4-dihydropyridines has been successfully achieved under catalyst-free conditions in water, a green solvent. nih.govfrontiersin.org Ball milling is another solvent-free technique that has been employed for the synthesis of benzimidazole (B57391) derivatives, demonstrating the potential for solid-state reactions to be more environmentally friendly. mdpi.com

Microwave-Assisted and Ultrasound-Assisted Synthesis Protocols

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comnih.govnanobioletters.commdpi.com

Microwave-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 2-amino-4H-benzo[h]chromene from reactions involving aromatic aldehydes. scispace.comeurjchem.com This technique often allows for reactions to be carried out in shorter times and with higher yields. mdpi.com For instance, the synthesis of certain Schiff base complexes that takes hours under conventional heating can be completed in minutes with microwave irradiation. mdpi.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. nih.govnanobioletters.comresearchgate.net This method has been used for the synthesis of various compounds, including dihydropyrano[2,3-c]pyrazoles and 2-amino-4,6-diphenylnicotinonitriles, often in aqueous media and with high yields. nih.gov The use of ultrasound can lead to improved yields and reduced reaction times compared to silent conditions. nih.gov

Table 2: Green Synthesis Methodologies
TechniqueDescriptionAdvantagesReferences
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions rapidly and efficiently.Shorter reaction times, higher yields, increased purity of products. scispace.commdpi.comeurjchem.com
Ultrasound-Assisted SynthesisEmploys high-frequency sound waves to induce cavitation, which enhances reaction rates.Improved yields, shorter reaction times, can be performed at lower temperatures. nih.govnanobioletters.comresearchgate.net

Application of Ionic Liquids as Catalytic Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. nih.govmdpi.com They can act as both solvents and catalysts in organic reactions. nih.gov While the direct synthesis of this compound using ionic liquids is not explicitly described, their application in related syntheses is well-documented. For instance, 2-hydroxyethylammonium acetate (B1210297) has been used as a reusable ionic liquid for the one-pot, three-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. academie-sciences.fr Choline-based ionic liquids have also been shown to be effective and biodegradable catalysts for the synthesis of tetrahydrobenzo[b]pyrans in aqueous solutions. mdpi.com The use of magnetic nanoparticles to support ionic liquid catalysts allows for easy separation and recycling of the catalyst. nih.gov

Condensation Reactions of the Aldehyde Moiety

The aldehyde group is a key site for condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction of an aldehyde or ketone with a primary amine to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. researchgate.net This condensation reaction is notable for its formation of an azomethine group (-C=N-). psu.edu The versatility of Schiff bases and their metal complexes has led to their use in various fields, including medicinal and pharmaceutical chemistry. psu.edursc.org

The synthesis of Schiff bases typically involves the condensation of a carbonyl compound with a primary amine. researchgate.net For instance, the reaction of 2-methoxybenzaldehyde (B41997) with an amine in ethanol (B145695) can yield a Schiff base. dergipark.org.tr Similarly, imines can be synthesized by reacting aldehydes and amines without the need for a solvent or catalyst, often resulting in high yields of the pure product. scirp.org The formation of the imine bond is confirmed through various analytical techniques, including infrared spectroscopy, which shows the characteristic -C=N- stretching vibration. rsc.org

The following table provides examples of Schiff base formation reactions:

ReactantsProductReaction ConditionsYield (%)Reference
2-methoxybenzaldehyde, 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile2-[(2-methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileEtOH, reflux, 2 hours71 dergipark.org.tr
p-Anisaldehyde, p-toluidine(E)-1-(4-methoxyphenyl)-N-(p-tolyl)methanimineNo solvent, no catalyst98 scirp.org
2-hydroxy-3-methoxybenzaldehyde (B140153), 4-aminobenzoic acid(E)-4-((2-hydroxy-3-methoxybenzylidene)amino)benzoic acidMethanol, refluxNot specified mdpi.com
3,5-diiodo-2-hydroxybenzaldehyde, 4-aminobenzoic acid(E)-4-((3,5-diiodo-2-hydroxybenzylidene)amino)benzoic acidMethanol, refluxNot specified mdpi.com

This table presents a selection of Schiff base synthesis examples. The yields and conditions can vary based on the specific reactants and methodologies employed.

The development of efficient and environmentally friendly methods for imine synthesis continues to be an area of active research. Aminocatalytic methods, for example, offer a biomimetic approach for the synthesis of aldimines from aldehydes and amines in the absence of acids or metals. sci-hub.se

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base catalyst. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and is often used to synthesize α,β-unsaturated ketones (conjugated enones). wikipedia.org

The reaction typically involves an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate, and a weakly basic amine catalyst like piperidine (B6355638). wikipedia.orgtandfonline.com The use of a strong base is generally avoided as it can lead to self-condensation of the aldehyde or ketone. wikipedia.org The reaction mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. tandfonline.com Subsequent dehydration leads to the final product. wikipedia.org

An example of a Knoevenagel condensation is the reaction of 2-methoxybenzaldehyde with thiobarbituric acid in ethanol, using piperidine as a base, to form an enone. wikipedia.org The reaction can also be carried out in aqueous media using amino acid ionic liquids as catalysts, providing an efficient and environmentally friendly method. researchgate.net

The following table summarizes key aspects of the Knoevenagel condensation:

ReactantsCatalystProduct TypeKey Features
Aldehyde/Ketone, Active Hydrogen CompoundWeakly basic amine (e.g., piperidine)α,β-unsaturated ketone (conjugated enone)C-C bond formation, dehydration step. wikipedia.org
Aromatic aldehydes, MalononitrileAmino acid ionic liquids2-benzylidenemalononitrile derivativesReaction in aqueous medium, catalyst can be reused. researchgate.net
Benzaldehyde (B42025), β-keto compoundTriethylamineα,β-unsaturated diketo compoundsProposed mechanism involves a carbanion intermediate. tandfonline.com

This table provides a general overview of the Knoevenagel condensation. Specific outcomes depend on the choice of reactants and reaction conditions.

Reactivity of the Amino Group

The amino group of this compound is a versatile functional handle for a variety of chemical transformations, including cyclization reactions to form heterocyclic systems and derivatization through acylation and sulfonamidation.

The amino group readily participates in cyclization reactions, serving as a key nucleophile in the construction of various heterocyclic scaffolds. These reactions are fundamental in medicinal chemistry and drug discovery due to the prevalence of nitrogen-containing heterocycles in biologically active molecules. For instance, the amino group can be involved in multicomponent reactions to synthesize complex heterocyclic systems. researchgate.net One-pot synthesis methodologies have been developed to access pharmacologically active scaffolds like 5-amino-2,5-dihydro-1-benzoxepines. acs.org

In one synthetic approach, a cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives can lead to the formation of indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans, depending on the nature of the amino acid used. acs.org This highlights the role of the amino group in directing the reaction pathway towards specific heterocyclic cores.

The amino group can be readily acylated or sulfonylated to introduce new functional groups and modify the electronic and steric properties of the molecule. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This strategy is widely used in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Sulfonamidation, the reaction of an amine with a sulfonyl chloride, yields a sulfonamide. researchgate.net Sulfonamides are an important class of compounds with a broad range of biological activities, including antibacterial and anticancer properties. researchgate.netrsc.org The synthesis of sulfonamides is often achieved by reacting primary amines with aryl sulfonyl chlorides. researchgate.net These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.

Directed Derivatization for Functional Analogues

The strategic modification of this compound allows for the creation of a wide array of functional analogues with tailored properties. Derivatization is a key process in drug discovery and materials science, enabling the optimization of biological activity, selectivity, and physicochemical properties. scribd.com

By targeting either the aldehyde or the amino group, or both, a diverse library of compounds can be generated. For example, the aldehyde can be converted to various functional groups, while the amino group can be modified through reactions like acylation, sulfonamidation, or alkylation. This approach allows for the systematic exploration of the chemical space around the this compound scaffold to identify molecules with desired functionalities. The introduction of noncanonical amino acids into protein scaffolds is an example of how derivatization can be used to create novel biocatalysts. nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of an aldehyde with a compound containing an active methylene group and a urea (B33335) or guanidine (B92328) derivative. While direct reactions using this compound for pyrimidine synthesis are not extensively detailed in the provided results, the general principles of pyrimidine synthesis can be applied. For instance, a one-pot, three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) in the presence of a catalyst like piperidine is a common method for producing 2-aminopyrimidine (B69317) derivatives. scholarsresearchlibrary.com This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. scholarsresearchlibrary.com The versatility of this method is demonstrated by its successful application to a wide range of aryl and heteroaryl aldehydes, including those with electron-donating or electron-withdrawing substituents. scholarsresearchlibrary.com

Another approach involves the reaction of 6-aminouracil (B15529) derivatives with aldehydes and primary amines. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with aromatic or heterocyclic amines and aldehydes in a 1:1:2 molar ratio to form pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net

ReactantsCatalyst/ConditionsProductReference
Aromatic aldehydes, ethyl cyanoacetate, guanidine nitratePiperidine, aqueous medium, reflux2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives scholarsresearchlibrary.com
6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, primary aromatic/heterocyclic amines, formaldehyde/aromatic aldehydesMolar ratio 1:1:2Pyrimido[4,5-d]pyrimidin-2,4-dione derivatives researchgate.net

Synthesis of Thiazole (B1198619) and Benzothiazole (B30560) Analogues

The synthesis of benzothiazole derivatives frequently utilizes the condensation of 2-aminothiophenol (B119425) with aldehydes. This reaction is a cornerstone for creating the benzothiazole core structure. Various catalytic systems have been developed to promote this transformation under green chemistry principles, including the use of H2O2/HCl in ethanol at room temperature, which provides excellent yields for aldehydes with both electron-donating and electron-withdrawing groups. mdpi.com

Specifically for this compound, its derivatives can be incorporated into benzothiazole structures. For example, 2-amino-6-methoxy benzothiazole derivatives have been synthesized and subsequently modified. iosrjournals.org A common pathway involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or acyl chloride. mdpi.com Microwave-assisted synthesis has also been shown to be an efficient and environmentally friendly method for these condensations. mdpi.com

Starting MaterialReagent(s)ConditionsProductReference
2-aminothiophenolAromatic aldehydesH2O2/HCl, ethanol, room temperature2-substituted benzothiazoles mdpi.com
2-aminothiophenolsChloroacetyl chlorideAcetic acid, microwave irradiation2-chloromethyl-benzothiazole mdpi.com
2-amino-6-methoxy benzothiazoleChloroethylacetate, then hydrazine (B178648) hydrateRefluxHydrazino benzothiazole derivative iosrjournals.org

Synthesis of Pyran and Pyrazole (B372694) Derivatives

The synthesis of pyran and pyrazole derivatives from this compound can be achieved through various multi-component reactions. Pyrano[2,3-c]pyrazole derivatives, for instance, are often synthesized via a one-pot, four-component reaction involving an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile in the presence of a catalyst. dntb.gov.ua

Pyrazole derivatives are commonly formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov For example, the reaction of a β-keto ester with various hydrazines can yield 1'-substituted pyrazol-3-yl or pyrazol-5-ol derivatives. arkat-usa.org While a direct synthesis from this compound is not explicitly detailed, its aldehyde functionality allows it to participate in reactions that form the necessary precursors for pyrazole ring formation.

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/SolventProduct ClassReference
Aromatic AldehydeHydrazine HydrateEthyl AcetoacetateMalononitrileIonic-liquid based nano-magnetic catalystPyrano[2,3-c]pyrazoles dntb.gov.ua
β-keto esterHydrazine derivativesMethanol--1'-substituted pyrazol-3-yl/pyrazol-5-ol derivatives arkat-usa.org
6-methoxybenzofuran-3(2H)-one3-substituted phenyl isothiocyanateHydrazine monohydrate-LiHMDS in THF, then dioxane/EtOH1H-benzofuro[3,2-c]pyrazole derivatives nih.gov

Incorporation into Polymeric and Supramolecular Structures

This compound and its derivatives can be utilized as building blocks for the construction of complex polymeric and supramolecular architectures. The formation of Schiff bases through the condensation of an aldehyde with a primary amine is a fundamental reaction in this context. researchgate.net These Schiff base ligands, which can be derived from this compound, can coordinate with metal ions to form metallosupramolecular structures with diverse network architectures, including 2D sheets and 3D frameworks. researchgate.net The resulting structures are often stabilized by various non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net

Furthermore, aldehydes are key components in the synthesis of low-molecular-weight gelators (LMWGs) like 1,3:2,4-dibenzylidene-d-sorbitol (DBS). The condensation of an aromatic aldehyde with D-sorbitol in the presence of an acid catalyst leads to the formation of these gelators, which self-assemble in solvents through intermolecular hydrogen bonding and π-π stacking to create fibrous networks. acs.org Resorcinarenes, another class of macrocycles, are synthesized through the condensation of resorcinol (B1680541) with aldehydes and can be integrated into polymeric matrices for applications such as drug delivery. mdpi.com

Precursor/Building BlockReaction Type/PrincipleResulting StructureKey InteractionsReference
Schiff bases from aldehydes and amino acidsMetal coordinationMetallosupramolecular networks (2D sheets, 3D frameworks)Hydrogen bonding, π-π stacking researchgate.net
Aromatic aldehydes and D-sorbitolAcid-catalyzed condensationLow-molecular-weight gelators (LMWGs)Intermolecular hydrogen bonding, π-π stacking acs.org
Resorcinol and aldehydesCondensationResorcinarene-based polymersNon-covalent host-guest interactions mdpi.com

Spectroscopic and Structural Analysis of this compound Not Available in Publicly Accessible Research

A comprehensive review of published scientific literature and chemical databases reveals a significant lack of available spectroscopic data for the compound this compound. Despite extensive searches for experimental and analytical findings, detailed information regarding its characterization by Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and electronic absorption and emission spectroscopy remains largely unpublished or inaccessible in the public domain.

Therefore, the detailed article on the "Advanced Spectroscopic Characterization and Structural Analysis of this compound and its Derivatives," as per the requested outline, cannot be generated at this time. The required scientifically accurate data for the subsections, including high-resolution NMR, two-dimensional NMR techniques, FTIR, Raman, and electronic spectroscopy, are not available in the retrieved search results.

Information on related but distinct compounds, such as 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and various Schiff base derivatives, is available. However, this information is not directly applicable to the specific molecular structure and properties of this compound and would not fulfill the requirements for an article focused solely on this compound.

Further empirical research and publication in peer-reviewed journals are necessary to provide the data required for a thorough and accurate spectroscopic analysis as outlined.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Amino 6 Methoxybenzaldehyde and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For 2-Amino-6-methoxybenzaldehyde and its derivatives, particularly Schiff bases, UV-Vis spectra provide valuable information on the π-electron system and the effects of various substituents and solvents on the electronic structure.

In methanol, Schiff bases derived from this compound exhibit characteristic absorption bands. For instance, a Schiff base formed from 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-amino-6-methylbenzothiazole (B160888) shows specific electronic transitions. ekb.eg Generally, the spectra of these compounds display intense bands assigned to π→π* transitions originating from the phenyl rings and n→π* transitions associated with the azomethine (-CH=N-) chromophore. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the electronic nature of the substituents on the aromatic rings. researchgate.net For example, the electronic absorption spectra of Schiff base derivatives of 2-aminobenzothiazole (B30445) have been studied in various organic solvents, revealing shifts in the absorption maxima that correlate with solvent polarity. researchgate.net

The interaction of these compounds with other molecules, such as bovine serum albumin (BSA), can also be monitored using UV-Vis spectroscopy. researchgate.net Changes in the absorption spectrum upon binding can provide insights into the nature of the interaction. researchgate.net

Below is a table summarizing the UV-Vis absorption data for a representative Schiff base derivative in different solvents.

Solventλmax (nm) for π→πλmax (nm) for n→π
Methanol~330~285
Ethanol (B145695)VariesVaries
DMSOVariesVaries

Note: The exact λmax values can vary depending on the specific derivative and concentration.

Photoluminescence and Fluorescence Spectroscopic Studies

Photoluminescence and fluorescence spectroscopy are powerful tools for studying the emissive properties of molecules after they absorb light. Derivatives of this compound, particularly Schiff bases, often exhibit interesting fluorescence behavior.

The fluorescence properties are highly dependent on the molecular structure, including the presence of electron-donating or electron-withdrawing groups. researchgate.net For instance, some Schiff base derivatives of benzothiazole (B30560) show fluorescence quenching, while others exhibit strong emission signals. researchgate.net The fluorescence spectra of Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have been studied in various organic solvents, with the emission characteristics being sensitive to the solvent environment. researchgate.net

The interaction of these compounds with biomolecules can also be investigated using fluorescence techniques. For example, the binding of metal complexes of Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde to bovine serum albumin (BSA) has been studied through fluorescence quenching experiments, revealing a static quenching mechanism. ekb.eg

The following table provides an example of fluorescence data for a Schiff base derivative.

SolventExcitation λ (nm)Emission λ (nm)
Methanol~350~450
EthanolVariesVaries
DMSOVariesVaries

Note: The excitation and emission wavelengths are dependent on the specific molecular structure and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Both hard and soft ionization techniques are employed to study this compound and its derivatives. acdlabs.com

Electron ionization (EI) is a hard ionization method that often results in extensive fragmentation, providing a detailed fingerprint of the molecule. acdlabs.com The mass spectrum of 2-methoxybenzaldehyde (B41997), a related compound, shows a molecular ion peak and various fragment ions that help in its identification. nist.gov For more complex derivatives like Schiff bases, soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are often used to observe the molecular ion with less fragmentation. ekb.egmdpi.com

For example, the ESI-mass spectrum of a Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylbenzothiazole confirms its molecular weight. ekb.eg Similarly, FAB mass spectrometry has been used to characterize copper(II) complexes of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde, with the observed peaks corresponding to the molecular ion and expected fragments. mdpi.com The fragmentation patterns of Schiff bases formed with different aldehydes can reveal distinctive product ions, aiding in structural annotation. nih.gov

A representative table of mass spectral data is shown below.

Compound/FragmentIonization Modem/z (Observed)
Molecular Ion [M]+ESI/FABCorresponds to MW
Fragment 1EIVaries
Fragment 2EIVaries

Note: The specific m/z values are dependent on the compound's structure and the ionization method used.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

The crystal structures of several derivatives of this compound, particularly Schiff bases and their metal complexes, have been determined using this method. mdpi.comresearchgate.net For example, the single crystal X-ray analysis of a Schiff base synthesized from 2-amino-6-methoxybenzothiazole (B104352) and 2-hydroxy-4,6-dimethoxybenzaldehyde has provided detailed structural information. researchgate.net Similarly, the crystal structure of a copper(II) complex with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde has been elucidated, revealing the coordination geometry around the metal center. mdpi.com

The analysis of a crystal structure of a derivative of 1,2-oxazine showed a well-defined half-chair conformation of the ring. beilstein-journals.org In another study, the crystal structure of 6-amino-8-(2-methoxy-phenyl)-2-methyl-2,3,8,8a-tetrahydro-1H-iso-quinoline-5,7,7-tricarbonitrile monohydrate, a complex derivative, was determined, detailing the connectivity and stereochemistry of the molecule. researchgate.net

The table below summarizes typical crystallographic data obtained from a single crystal X-ray diffraction study.

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P21/c
a (Å)Varies
b (Å)Varies
c (Å)Varies
α (°)90
β (°)Varies
γ (°)90
Volume (ų)Varies
Ze.g., 4

Note: These parameters are specific to the crystal structure of a particular compound.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Methoxybenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a principal computational tool for investigating the multifaceted chemical nature of 2-Amino-6-methoxybenzaldehyde and its derivatives. researchgate.net DFT calculations allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic signatures, providing a detailed understanding of their behavior.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions, chemical reactivity, and kinetic stability of a molecule. nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. isca.me

For derivatives of this compound, such as Schiff bases, DFT calculations have been used to determine the energies and spatial distributions of these frontier orbitals. scispace.com For instance, in a Schiff base derived from 2-methoxybenzaldehyde (B41997), the HOMO and LUMO levels were found to be delocalized over the molecular backbone. researchgate.netscispace.com The specific energy values of HOMO and LUMO are critical; for example, in certain ambipolar materials, a HOMO orbital energy of approximately -5.60 eV or higher and a LUMO orbital energy around -3.15 eV are considered desirable. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Benzaldehyde (B42025) Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method
Ambipolar Material with 2,3-diphenylquinoxaline-5.60-3.042.56DFT/B3LYP/6-31G(d) researchgate.net
Ambipolar Material with 2,3-diphenylquinoxaline-5.83-3.162.67DFT/B3LYP/6-31G(d) researchgate.net
5-chloro-2-hydroxy-3-methoxybenzaldehyde---DFT/B3LYP/6-311++G(d,p) researchgate.net
Schiff base of 2-methoxybenzaldehyde---DFT/B3LYP/6-311+G(2d,p) scispace.com

DFT calculations are instrumental in determining global and local reactivity descriptors, which predict the chemical behavior and site selectivity of molecules. mdpi.com Global reactivity descriptors such as electronegativity (χ), global hardness (η), global softness (S), chemical potential (μ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. mdpi.comrasayanjournal.co.in

The identification of electrophilic and nucleophilic sites within a molecule is crucial for understanding its reaction mechanisms. vaia.com In aldehydes, the carbonyl carbon is a known electrophilic site, susceptible to attack by nucleophiles. dalalinstitute.com Conversely, heteroatoms like oxygen and nitrogen, with their lone pairs of electrons, typically act as nucleophilic centers. vaia.comethz.ch For this compound, the amino group (-NH2) and the oxygen of the methoxy (B1213986) group (-OCH3) are expected to be primary nucleophilic sites, while the carbonyl carbon of the aldehyde group (-CHO) is the primary electrophilic site.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution and identifying reactive sites. mdpi.com In MEP maps, red regions indicate electron-rich areas (nucleophilic) and blue regions denote electron-poor areas (electrophilic). mdpi.com For instance, in 4-hydroxybenzaldehyde, MEP analysis shows electron-rich zones around the oxygen atoms of the carbonyl group, while electron-poor regions are found around the hydrogen atoms. mdpi.com This type of analysis helps in predicting how the molecule will interact with other reagents. dntb.gov.ua

Table 2: Key Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Electronegativity (χ)χ = -μTendency to attract electrons
Chemical Potential (μ)μ = (εLUMO + εHOMO) / 2Escaping tendency of electrons
Global Hardness (η)η = (εLUMO - εHOMO) / 2Resistance to change in electron distribution
Global Softness (S)S = 1 / ηReciprocal of hardness
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons

These descriptors are calculated based on the energies of the HOMO and LUMO orbitals. mdpi.com

DFT calculations have proven to be highly effective in predicting various spectroscopic properties, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. scispace.comresearchgate.net The theoretical spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes and electronic transitions. researchgate.net

For derivatives of this compound, theoretical vibrational frequencies are often calculated and scaled to improve agreement with experimental results. researchgate.net For example, in the study of a Schiff base derived from 2-methoxybenzaldehyde, the optimized structure and geometrical parameters were obtained using DFT with the B3LYP functional, and the calculated spectroscopic data showed good agreement with experimental FT-IR and NMR results. scispace.com Similarly, for 5-chloro-2-hydroxy-3-methoxybenzaldehyde, DFT calculations were used to simulate geometric parameters and fundamental vibrational assignments, which correlated well with experimental findings. researchgate.net

The correlation between theoretical and experimental spectra is often quantified. semanticscholar.org Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.netmdpi.com The calculated wavelengths (λ), excitation energies (E), and oscillator strengths (f) can be directly compared to experimental absorption maxima. mdpi.com

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Sulfonamide Schiff Base Derivative

Spectral DataExperimentalTheoretical (DFT/B3LYP/6-311G+(d,p))
FT-IR (cm⁻¹) - Azomethine16171634
FT-IR (cm⁻¹) - N-H33153446
¹H NMR (ppm) - Azomethine8.408.60
¹³C NMR (ppm) - Azomethine Carbon191.23147.63
UV-Vis (nm)275, 380280, 368

This table illustrates the typical level of agreement between experimental and computed spectroscopic data. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound and its derivatives, allowing for the study of their movements and interactions over time. These simulations are particularly valuable for understanding complex processes such as adsorption and ligand-protein binding.

MD simulations can elucidate the adsorption mechanisms of molecules onto various surfaces. While specific studies on the adsorption of this compound were not found, the methodology is well-established. For instance, MD simulations have been used to study the interaction between metal ions and chitosan, providing insights into the adsorption mechanism at a molecular level. nih.gov These simulations can reveal the binding energies and specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that govern the adsorption process. nih.gov This approach could be readily applied to understand how derivatives of this compound interact with and adsorb onto different materials.

MD simulations are a cornerstone of modern drug discovery and are used to study the dynamic interactions between a ligand and its protein target. researchgate.netnottingham.ac.uk For derivatives of this compound that exhibit biological activity, MD simulations can provide crucial information about the stability of the ligand-protein complex and the nature of the binding interactions. nih.gov

Simulations are typically run for extended periods (e.g., 100 ns) to observe the dynamic behavior of the complex. nih.govnih.gov Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. strath.ac.uk A stable RMSD trajectory suggests that the ligand remains bound in the active site of the protein. nih.gov

Furthermore, MD simulations allow for a detailed analysis of the protein-ligand contacts, including hydrogen bonds, hydrophobic interactions, and water bridges, which are essential for binding affinity and specificity. researchgate.netnih.gov For example, in a study of potential inhibitors for SARS-CoV-2, MD simulations were used to analyze the stability of the protein-ligand complex and to identify the key amino acid residues involved in the interaction. nih.gov This level of detail is invaluable for the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on related benzaldehyde derivatives. These studies provide a framework for understanding how the structural features of this compound and its analogs could be correlated with their biological activities.

QSAR models are typically developed using a dataset of compounds for which the biological activity has been experimentally determined. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that predicts activity based on these descriptors. nih.gov

For benzaldehyde derivatives, QSAR studies have been successfully applied to model various biological activities, including enzyme inhibition and antimicrobial effects. For instance, studies on benzaldehyde thiosemicarbazones as phenoloxidase inhibitors have utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models yielded high predictive power, with q² values of 0.926 (CoMFA) and 0.933 (CoMSIA), indicating a robust correlation between the 3D structural fields (steric and electrostatic) and the inhibitory activity. nih.gov

In another study on benzaldehyde derivatives as inhibitors of phenoloxidase from Sacrophaga neobelliaria, physicochemical descriptors were key predictors of activity. nih.gov The hydrophobicity of the substituent at the para position, represented by the Hansch-Fujita π value, was found to be a major influencing factor. nih.gov Similarly, 2D-QSAR studies on the antimicrobial activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus have also been conducted. jmaterenvironsci.com These analyses use methods like Principal Component Analysis (PCA) to select relevant molecular descriptors and MLR to build the predictive model. jmaterenvironsci.com

A generic interspecies QSAR model for the acute aquatic toxicity of aldehydes has also been developed, combining data for fish and ciliates. oup.com This model highlights the importance of hydrophobicity (log Kow) and electrophilicity in determining toxicity, as aldehydes often act as electrophiles forming Schiff bases with biological macromolecules. oup.com

The development of a QSAR model for this compound and its derivatives would involve the synthesis and biological testing of a series of analogs, followed by the calculation of relevant molecular descriptors. Based on studies of similar compounds, key descriptors would likely include:

Electronic Descriptors: Charges on specific atoms (e.g., carbonyl carbon and oxygen), dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). The electron-donating effects of the amino and methoxy groups would be significant.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: Log P, which describes the partitioning of the compound between octanol (B41247) and water.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

QSAR Study Type Compound Class Biological Activity Key Findings/Methods Reference
3D-QSARBenzaldehyde thiosemicarbazone derivativesPhenoloxidase inhibitionCoMFA and CoMSIA models showed high predictive power based on steric and electrostatic fields. nih.gov
2D-QSARBenzaldehyde derivativesPhenoloxidase inhibitionHydrophobicity of the para-substituent was a major determinant of inhibitory activity. nih.gov
2D-QSAR5-(substituted benzaldehyde) thiazolidine-2,4-dione derivativesAntimicrobial activity against S. aureusPCA and MLR were used to build a predictive model. jmaterenvironsci.com
Interspecies QSARVarious aldehydesAcute aquatic toxicityA global model was developed based on hydrophobicity and electrophilicity. oup.com
QSAR6-methoxy benzamide (B126) derivativesD2 receptor antagonismBoth MLR and ANN models were successfully used for prediction. nih.gov

Conformational Analysis and Stability Studies

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and stability. For this compound, computational methods like Density Functional Theory (DFT) are invaluable for performing conformational analysis and evaluating the stability of different geometric arrangements.

The key flexible bonds in this compound are the C-C bond connecting the aldehyde group to the benzene (B151609) ring, the C-N bond of the amino group, and the C-O bond of the methoxy group. Rotation around these bonds gives rise to different conformers with varying energies.

Theoretical investigations into the conformational preferences of substituted benzaldehydes often focus on the orientation of the aldehyde group relative to the plane of the benzene ring. benthamdirect.com For this compound, intramolecular hydrogen bonding between the amino group's hydrogen and the aldehyde group's oxygen, or between the amino group and the methoxy group's oxygen, could play a significant role in stabilizing specific planar conformations. A study on benzaldehyde derivatives suggested that a hydroxyl group ortho to the aldehyde group contributes to higher inhibition activity, possibly by forming a quasi-six-membered ring through intramolecular hydrogen bonding. nih.gov A similar interaction could be anticipated for the amino group in this compound.

Computational studies on Schiff bases derived from 2-methoxybenzaldehyde have utilized DFT to analyze their geometric and electronic properties. nih.govresearchgate.net These studies calculate parameters such as bond lengths, bond angles, and dihedral angles to define the most stable conformations. For example, in a study of Schiff bases for corrosion inhibition, DFT calculations were used to determine the energies of the molecules, which correlated with their experimental performance. researchgate.net

Furthermore, the stability of different conformers can be assessed by calculating their relative energies. The global minimum energy conformer represents the most stable and, typically, the most populated conformation at equilibrium. Rotational barriers, which are the energy required to rotate from one conformer to another, can also be computed. benthamdirect.com These barriers provide insight into the molecule's flexibility.

DFT calculations can also provide information on the electronic stability of the molecule through analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the electron-donating amino and methoxy groups would be expected to raise the HOMO energy, influencing its reactivity.

Computational Method Focus of Study Key Parameters Investigated Example Findings Reference
DFTRotational Barriers in Substituted BenzaldehydesRotational barriers, bond dissociation enthalpiesSubstituent effects on stability and reactivity were rationalized. benthamdirect.com
DFT, MD SimulationCorrosion Inhibition by Schiff Bases of 2-methoxybenzaldehydeAdsorption mechanism, interaction energies, HOMO-LUMO gapThe orientation and interaction energy of inhibitors on a metal surface were modeled. nih.govresearchgate.net
DFTConformational Analysis of Methoxy-benzaldehyde OximesGeometries, optical properties, NBO analysisThe most stable conformers and their electronic properties were determined. tandfonline.com
DFTCharacterization of a Schiff base from 2-methoxybenzaldehydeOptimized structure, FMOs, chemical shiftsTheoretical calculations were used to support experimental characterization data. dergipark.org.tr

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups makes 2-Amino-6-methoxybenzaldehyde an ideal precursor for constructing various heterocyclic ring systems. These systems are foundational to many areas of chemical and pharmaceutical research.

The presence of both an amino group and a carbonyl group on an aromatic ring facilitates cyclization reactions, leading to the formation of fused nitrogen-containing heterocycles.

Quinolines: Quinolines are a significant class of nitrogen heterocycles. The Friedländer synthesis is an efficient method for producing substituted quinolines, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group (e.g., a ketone). This compound is a suitable starting material for this reaction, enabling the synthesis of various 6-methoxyquinoline (B18371) derivatives. nih.govnih.gov These compounds are of interest for their potential biological activities. nih.govmalariaworld.org

Pyrimidines: Pyrimidines are another crucial class of nitrogen-containing heterocycles. While direct synthesis from this compound is less common, its derivatives are instrumental. For instance, chalcones derived from related structures can react with guanidine (B92328) hydrochloride to yield pyrimidine (B1678525) derivatives. nveo.orgnveo.org The general construction of a pyrimidine ring often involves the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, ureas, or guanidines. bu.edu.egresearchgate.net

Benzothiazoles: Benzothiazoles are bicyclic ring systems composed of a fused benzene (B151609) and thiazole (B1198619) ring. iosrjournals.org They are typically synthesized through the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds. organic-chemistry.orgnih.govmdpi.com Furthermore, 2-amino-6-methoxybenzothiazole (B104352), a closely related structure, serves as a key starting material for synthesizing more complex heterocyclic compounds, including azo compounds and chalcones that can be further cyclized. nveo.orgnveo.org

Table 1: Examples of Nitrogen-Containing Heterocycles
HeterocycleGeneral Synthesis MethodRole of this compound Moiety
Quinolines Friedländer SynthesisServes as the 2-aminoaryl aldehyde component.
Pyrimidines Condensation of a 1,3-dicarbonyl system with guanidine/urea (B33335)Derivatives are used to create the necessary precursors. nveo.org
Benzothiazoles Condensation of 2-aminothiophenol (B119425) with an aldehydeCan be a precursor to key intermediates. iosrjournals.org

The reactivity of the aldehyde group in this compound is also pivotal for creating heterocyclic systems incorporating oxygen and sulfur.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as coumarins and chromenes, can be achieved through reactions involving the insertion of arynes into the C=O bond of aldehydes. nih.gov The aldehyde functionality of this compound makes it a potential candidate for such transformations, leading to various substituted oxygen heterocycles.

Sulfur-Containing Heterocycles: The synthesis of benzothiazoles, as mentioned previously, is a prime example of forming a sulfur-containing heterocycle from precursors related to this compound. iosrjournals.orgorganic-chemistry.org The thiazole ring is a fundamental sulfur-containing aromatic heterocycle. General methods for creating sulfur heterocycles can also involve reactions with elemental sulfur. researchgate.net

Development of Coordination Compounds and Metal Complexes

The ability of this compound to form Schiff base ligands is central to its use in coordination chemistry. These ligands readily chelate with various metal ions to form stable metal complexes.

Schiff bases are compounds containing an imine or azomethine group (C=N), typically formed by the condensation of a primary amine with an aldehyde or ketone. eijppr.comnih.gov this compound can react with a primary amine via its aldehyde group to form a Schiff base ligand. These ligands, often multidentate, are highly effective at coordinating with metal ions. nih.gov

The resulting metal chelates, involving transition metals such as Co(II), Ni(II), and Cu(II), are characterized by various spectroscopic and analytical techniques. ekb.eg Spectral data confirm the coordination of the metal ion to the ligand through atoms like the imine nitrogen and phenolic oxygen. researchgate.net Semicarbazone derivatives of similar hydroxy-methoxybenzaldehydes have also been shown to form stable complexes with a range of metal ions, including nickel and vanadium. mdpi.com

Metal complexes derived from Schiff bases are of significant interest for their catalytic properties. nih.govresearchgate.net These complexes can act as catalysts in a variety of organic transformations. For instance, molybdenum complexes derived from related hydrazone ligands have demonstrated efficiency as catalysts in the oxidation of organic substrates like cyclooctene (B146475) and linalool. mdpi.com Transition metal complexes, in general, are explored as catalysts for important redox reactions, including the production of hydrogen. google.com The specific electronic and steric properties of the metal complexes derived from this compound can be tuned to optimize their catalytic activity for specific chemical processes.

Advanced Materials Research

The unique chemical structures that can be synthesized from this compound are also being investigated for their potential in advanced materials science. The conjugated electronic systems present in its heterocyclic derivatives and metal complexes give rise to interesting optical and electronic properties.

Research has shown that certain metal complexes with Schiff base ligands can exhibit semiconducting characteristics. mdpi.com Molybdenum coordination compounds, for example, have been investigated for their electrical properties using impedance spectroscopy and identified as a potential new class of advanced materials. mdpi.com The inherent fluorescence of some of these complex molecules also suggests potential applications in areas such as organic light-emitting diodes (OLEDs) or as chemical sensors. The study of bovine serum albumin (BSA) binding using fluorescence techniques on related metal complexes indicates the potential for these compounds to be used as fluorescent probes in biological systems. ekb.eg

Design of Corrosion Inhibitors

The molecular structure of this compound, featuring an aldehyde group, an amino group, and a methoxy (B1213986) group on a benzene ring, makes it a promising candidate for the synthesis of effective corrosion inhibitors. These functional groups can facilitate strong adsorption onto metal surfaces, a critical characteristic for an efficient corrosion inhibitor. The primary approach for designing corrosion inhibitors from this compound involves its reaction with various amines to form Schiff bases. The resulting imine group (C=N), along with the existing heteroatoms (N and O), can act as active centers for adsorption on metal surfaces, thereby protecting the metal from corrosive environments.

Research on analogous compounds provides significant insights into the potential of this compound-derived Schiff bases as corrosion inhibitors. For instance, Schiff bases synthesized from 2-methoxybenzaldehyde (B41997) and 2-aminophenol (B121084) have been investigated for their ability to protect mild steel in acidic media. researchgate.netresearchgate.netnih.gov These studies have demonstrated that the inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.

Detailed Research Findings:

A study on (E)-2-((2-methoxybenzylidene)amino)phenol (L1), a Schiff base derived from 2-methoxybenzaldehyde, revealed its effectiveness in inhibiting the corrosion of mild steel in a 0.1 M HCl solution. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 75% at an optimal concentration. researchgate.net The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. researchgate.net

Similarly, studies on Schiff bases derived from 2-amino-6-methoxy-benzothiazole, a heterocyclic analogue, have also shown significant corrosion inhibition properties. The presence of the methoxy and amino groups, along with the thiazole ring, enhances the adsorption process on the metal surface.

The mechanism of inhibition is attributed to the ability of the inhibitor molecules to adsorb onto the metal surface through the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring. nih.gov This forms a protective film that isolates the metal from the corrosive medium. Quantum chemical studies, such as Density Functional Theory (DFT), have been employed to correlate the molecular structure of these inhibitors with their inhibition efficiency. researchgate.netresearchgate.net These theoretical calculations help in understanding the adsorption mechanism and predicting the most effective inhibitor structures.

Interactive Data Table: Corrosion Inhibition Efficiency of a 2-Methoxybenzaldehyde-Derived Schiff Base (L1) on Mild Steel in 0.1 M HCl

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
01.250
0.00020.6845.6
0.00040.4564.0
0.00060.3572.0
0.00080.3274.4
0.00100.3175.2

Note: The data presented is for a Schiff base derived from 2-methoxybenzaldehyde, a structural analog of this compound.

Application in Functional Materials (e.g., Fluorescent Sensors, Optical Materials)

The unique electronic and structural features of this compound make it a valuable building block for the synthesis of functional materials, particularly fluorescent sensors and optical materials. The presence of both an electron-donating amino group and a methoxy group, along with an electron-withdrawing aldehyde group, can lead to molecules with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often exploited in the design of fluorescent probes.

The aldehyde functionality of this compound allows for its straightforward conversion into Schiff bases upon reaction with various amines. This reaction is a common strategy for creating fluorescent chemosensors. The imine bond formed can act as a recognition site for specific analytes, and the binding event can trigger a change in the fluorescence properties of the molecule, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

Detailed Research Findings:

While direct applications of this compound in fluorescent sensors are not extensively documented, research on analogous aromatic aldehydes provides a strong basis for its potential in this area. For example, amino derivatives of other fluorophores have been shown to act as "turn-on" fluorescent probes for aldehydes. mdpi.com The reaction of an amino group with an aldehyde to form an imine can block a photoinduced electron transfer (PeT) process, leading to a significant increase in fluorescence quantum yield. mdpi.com

Furthermore, Schiff bases derived from substituted benzaldehydes are known to exhibit solvatochromism and can act as sensors for various metal ions and anions. The coordination of the imine nitrogen and other heteroatoms with a target analyte can modulate the electronic structure of the molecule, resulting in a detectable optical response.

In the realm of optical materials, the molecular structure of this compound is conducive to the creation of molecules with nonlinear optical (NLO) properties. The push-pull nature of the substituents on the aromatic ring can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO materials.

Interactive Data Table: Photophysical Properties of a Fluorescent Probe Analog

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield
Amino-fluorophore4805100.05
Imine-fluorophore (after reaction with aldehyde)4905250.45

Note: The data presented is for a model system demonstrating the "turn-on" fluorescence mechanism upon imine formation, which is a potential application for this compound.

Exploration in Polymer Chemistry and Other Material Sciences

The bifunctional nature of this compound, possessing both an amino and an aldehyde group, makes it a versatile monomer for the synthesis of various polymers. Both of these functional groups can participate in polymerization reactions, leading to the formation of polyimines (Schiff base polymers) or other polymer architectures. These polymers are of interest due to their potential applications in areas such as thermally stable materials, chemosensors, and optoelectronics.

The aldehyde and amino groups can be utilized in polycondensation reactions. For instance, the self-polymerization of this compound could lead to the formation of a polyimine. Alternatively, it can be copolymerized with other monomers to tailor the properties of the resulting polymer. For example, copolymerization with diamines or dialdehydes would lead to the formation of cross-linked or linear polymers with specific functionalities.

Detailed Research Findings:

Research into the polymerization of related aminobenzaldehydes has shown that they can undergo self-condensation to form polymeric structures. rsc.orgwikipedia.org The resulting polymers often exhibit interesting properties, such as thermal stability and the ability to form metal complexes.

Furthermore, benzaldehyde (B42025) derivatives have been successfully immobilized onto amine-terminated polymers to create materials with specific functionalities, such as antimicrobial properties. nih.govnih.govresearchgate.net This suggests that this compound could be used to functionalize existing polymers, imparting new properties to them.

The presence of the amino and methoxy groups can also influence the properties of the resulting polymers. For instance, these groups can enhance the solubility of the polymers in common organic solvents and can also serve as sites for further chemical modification. The incorporation of such functional monomers can lead to the development of "smart" or stimuli-responsive polymers, where the properties of the material can be altered by external stimuli such as pH or the presence of specific chemicals. scirp.orgresearchgate.net

Interactive Data Table: Properties of Polymers Derived from Aldehyde and Amine Monomers

Polymer TypeMonomersKey PropertiesPotential Applications
PolyimineThis compound (self-polymerization)Thermal stability, Metal-chelating abilityHigh-performance materials, Catalysis
CopolymerThis compound and a diamineCross-linked structure, Tunable propertiesResins, Coatings
Functionalized PolymerPolyacrylonitrile and this compoundModified surface properties, BioactivityBiomedical materials, Membranes

Note: This table illustrates the potential polymer systems that could be developed using this compound based on research on analogous compounds.

Pharmacological and Biological Investigations of 2 Amino 6 Methoxybenzaldehyde Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of 2-Amino-6-methoxybenzaldehyde, particularly benzothiazoles and Schiff bases, have demonstrated significant antimicrobial properties. The benzothiazole (B30560) nucleus, which can be formed from this compound precursors, is a key structural motif in compounds exhibiting a wide range of bioactivities, including antibacterial and antifungal effects. ijnrd.orgiosrjournals.org

Schiff bases derived from the condensation of aldehydes with primary amines are a well-studied class of compounds with notable antimicrobial potential. nih.govijmrsti.com For instance, Schiff bases derived from l-cysteine (B1669680) and a methoxybenzylidene moiety showed antimicrobial activity against a panel of five Gram-positive and five Gram-negative bacteria, as well as three fungal strains. nih.gov Similarly, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) (a related compound) and their copper(II) complexes were tested against Escherichia coli, Salmonella enteritidis, Staphylococcus aureus, Enterococcus, and Candida albicans, with the metal complexes often showing enhanced activity compared to the free ligand. mdpi.com

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on various benzothiazole derivatives have reported MIC values against a range of pathogens. For example, certain 2,6-disubstituted benzothiazoles were found to be most active against Moraxella catarrhalis with an MIC of 4 µg/mL. nih.gov Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole showed comparable activity to streptomycin (B1217042) against Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus, with MICs ranging from 0.10 to 0.25 mg/mL. nih.gov Furthermore, some benzothiazole analogues of phenyl urea (B33335) demonstrated excellent activity against E. faecalis (MIC = 8 μg/mL), which was eight times higher than the reference compound. nih.gov

In the realm of antifungal research, derivatives have also shown promise. A series of novel 2-amino-6-ferrocenyl-4-phenylpyrimidine derivatives coupled with substituted benzaldehydes were evaluated against Candida albicans, showing excellent activity compared to the standard drug, amphotericin B. researchgate.net Benzaldehyde (B42025) derivatives, in general, have been screened for antifungal properties, with compounds like 2-hydroxy-3-methoxybenzaldehyde (B140153) showing notable activity. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of cellular antioxidation processes in the fungal pathogens. nih.gov

Table 1: Antimicrobial Activity of Selected Benzaldehyde and Benzothiazole Derivatives
Compound ClassTest OrganismMICReference
2,6-disubstituted benzothiazoleMoraxella catarrhalis4 µg/mL nih.gov
Thiazolidinone benzothiazoleStaphylococcus aureus0.15 mg/mL nih.gov
Benzothiazole phenyl urea analogueEnterococcus faecalis8 µg/mL nih.gov
2-benzimidazolyl substituted benzothieno-2-carboxamideEnterococcus faecalis8 µg/mL nih.gov
2-hydroxy-3-methoxybenzaldehydeFilamentous Fungi (average)0.5 < MIC ≤ 1.0 mM nih.gov
2-methoxybenzaldehyde (B41997)Filamentous Fungi (average)2.0 < MIC ≤ 3.0 mM nih.gov

Anticancer and Antitumor Activities

The development of novel anticancer agents is a critical area of research, and derivatives of this compound, especially chalcones, have emerged as a promising class of compounds. Chalcones are open-chain flavonoids synthesized from the reaction of an acetophenone (B1666503) with a benzaldehyde derivative, and they are known to possess a broad spectrum of biological activities, including antitumor properties. nih.govderpharmachemica.com

The anticancer efficacy of these compounds is typically evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. Methoxy (B1213986) amino chalcone (B49325) derivatives have been evaluated for their activity against the T47D breast cancer cell line. derpharmachemica.com One study found that the compound (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one exhibited the highest anticancer activity with an IC50 of 5.28 µg/mL. derpharmachemica.com Another study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) reported its cytotoxicity against six human cancer cell lines, with the SMMC-7721 cell line being the most sensitive (IC50 = 32.3 µM). nih.gov The mechanism of action for many chalcones involves the induction of apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net

Benzothiazole derivatives also feature prominently in anticancer research. ijnrd.orgiosrjournals.org The simple benzothiazole nucleus is present in compounds evaluated for antitumor activity. ijnrd.org For example, 2-(4-aminophenyl)benzothiazole derivatives have been assessed for their efficacy against breast cancer cell lines.

The structural features of these derivatives play a crucial role in their cytotoxic activity. For instance, in a series of aminochalcones, the position of the amino group significantly impacted the IC50 value. mdpi.com The modification of the amino group is often favorable for enhancing antitumor activity. mdpi.com Similarly, the presence and position of methoxy groups can influence the anticancer properties of chalcone derivatives. mdpi.com

Table 2: Anticancer Activity of Selected Benzaldehyde Derivatives
Compound/Derivative ClassCell LineIC50 ValueReference
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast Cancer)5.28 µg/mL derpharmachemica.com
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-7721 (Hepatocellular Carcinoma)32.3 µM nih.gov
Phenyl-anthracene (PA) ChalconeMCF-7 (Breast Cancer)9 µg/mL mdpi.com
Phenyl-anthracene (PA) ChalconeHT-29 (Colon Cancer)9 µg/mL mdpi.com
Indole Chalcone DerivativeVarious Cancer Cell Lines3–9 nM mdpi.com

Anti-Inflammatory and Analgesic Properties

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have shown potential as anti-inflammatory agents. Benzothiazole derivatives, for instance, have been investigated for their ability to modulate inflammatory pathways. ijnrd.orgiosrjournals.org An in vitro study on a hydrazino derivative of 2-amino-6-methoxybenzothiazole (B104352) demonstrated its capacity to suppress hemolysis, a common method for assessing anti-inflammatory activity. iosrjournals.org

More complex derivatives have also been synthesized and evaluated. A study on 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which can be conceptually derived from related precursors, showed significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govdundee.ac.uk The activity was linked to their ability to activate the NRF2 pathway and subsequently reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2). nih.govdundee.ac.uk

Some pyridazinone derivatives synthesized using substituted benzaldehydes have been evaluated for both analgesic and anti-inflammatory properties. scielo.br These studies often use in vivo models, such as the carrageenan-induced paw edema model in rats for inflammation and the hot plate test for analgesia. Several of these derivatives exhibited significant activity when compared to standard drugs like indomethacin (B1671933) and aspirin. nih.govscielo.br

Table 3: Anti-Inflammatory Activity of Selected Derivative Classes
Derivative ClassModel/AssayKey FindingReference
Hydrazino benzothiazoleIn vitro hemolysis inhibitionPotent suppression of hemolysis iosrjournals.org
Tetrahydrobenzo[b]thiopheneLPS-stimulated RAW 264.7 cellsReversal of elevated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2) nih.govdundee.ac.uk
6-nitrophenylpyridazin-3(2H)-oneCarrageenan-induced paw edema (in vivo)Significant anti-inflammatory activity nih.govscielo.br
α-D-ribofuranose analoguesCarrageenan-induced paw edema (in vivo)Significant paw edema inhibition (up to 95.13%) nih.gov

Antioxidant Activity Profiling

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. researchgate.netdoaj.org Consequently, there is significant interest in identifying compounds with antioxidant properties. Derivatives of this compound, such as chalcones and Schiff bases, have been evaluated for their ability to scavenge free radicals. researchgate.netrsc.org

The antioxidant capacity of these compounds is often assessed using in vitro assays like the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netasianpubs.org In the DPPH assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. asianpubs.org

A study on methoxy- and hydroxyl-substituted 2'-aminochalcones demonstrated their free radical scavenging ability. researchgate.net The results indicated that the antioxidant activity is highly dependent on the substitution pattern, with an aminochalcone carrying two hydroxyl groups in adjacent meta and para positions exhibiting stronger activity. researchgate.net Schiff base ligands have also been extensively studied, with their antioxidant activity being influenced by the presence of hydroxyl groups and other substituents. rsc.org For example, a Schiff base derived from 2-aminophenol (B121084) and 2-hydroxybenzaldehyde showed an IC50 value of 32.0 μM in the DPPH assay. rsc.org

Beyond simple radical scavenging, some derivatives have been investigated for their potential to mimic the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). researchgate.netnih.gov SODs are crucial enzymes that catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov The evaluation of 2'-aminochalcones for SOD mimetic activity represents a more advanced approach to profiling their antioxidant potential. researchgate.net

Table 4: Antioxidant Activity of Selected Derivatives
Derivative ClassAssayResult (IC50 Value)Reference
2-H-chromene chalconeDPPH67 µM asianpubs.org
Schiff base (from 2-aminophenol and 2-hydroxybenzaldehyde)DPPH32.0 µM rsc.org
Schiff base (from 3,5-di-tert-butyl-2-hydroxybenzaldehyde)DPPH10.0 ± 0.5 μM rsc.org
Ruthenium(II) Complexes of Benzaldehyde ThiosemicarbazonesDPPHSignificant antioxidant activity nih.gov

Enzyme Inhibition Studies (e.g., COX-1, COX-2, ABL1 Kinase)

The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Derivatives of this compound have been explored as inhibitors of several key enzymes involved in disease pathology.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govstanford.edu COX-2 is typically induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract. nih.gov Therefore, selective inhibition of COX-2 is a desirable goal for developing anti-inflammatory drugs with fewer side effects. stanford.edu As mentioned previously, certain tetrahydrobenzo[b]thiophene derivatives have been shown to reduce levels of COX-2, suggesting an inhibitory effect on this pathway. nih.govdundee.ac.uk Molecular docking studies with α-D-ribofuranose derivatives have also suggested a high binding affinity towards the COX-1 enzyme. nih.gov

In the context of cancer therapy, protein kinases are crucial targets. These enzymes regulate a wide variety of cellular processes, and their dysregulation is a hallmark of many cancers. While specific studies on ABL1 kinase inhibition by this compound derivatives are not prominently detailed in the provided context, the broader class of benzothiazole derivatives has been investigated for kinase inhibitory activity. For instance, some benzothiazole derivatives have been identified as inhibitors of enzymes like E. coli MurB. nih.gov The general principle of designing heterocyclic compounds as kinase inhibitors is well-established in medicinal chemistry.

Biomolecular Interaction Studies

Understanding how a compound interacts with biological macromolecules like DNA is fundamental to elucidating its mechanism of action, particularly for anticancer agents.

Many cytotoxic drugs exert their effects by interacting directly with DNA, leading to the inhibition of replication and transcription, and ultimately, cell death. These interactions can occur through various modes, including intercalation (where a molecule inserts itself between the base pairs of DNA) and groove binding. nih.gov

Studies on metal complexes of Schiff bases derived from benzaldehyde have investigated their DNA binding properties. For example, ruthenium(II) complexes with benzaldehyde thiosemicarbazone ligands were found to bind to DNA, likely through an intercalative mode. nih.gov The ability of these complexes to cleave DNA was also assessed, indicating that the cleavage effect was dose-dependent. nih.gov

Benzimidazole (B57391) and benzothiazole derivatives have also been a focus of DNA interaction studies. nih.gov As purine (B94841) bioisosteres, they have the potential to interact with biopolymers like nucleic acids. nih.gov Docking studies and spectroscopic analyses on certain substituted benzimidazole derivatives suggest a preference for binding within the minor groove of DNA, particularly at AT-rich sequences. nih.gov The binding of these compounds to DNA can lead to the stabilization of the DNA helix. nih.gov Such interactions are believed to contribute to their antimicrobial and potentially their anticancer activities by blocking the biosynthesis of nucleic acids and proteins. nih.gov

Protein (e.g., BSA) Binding Interactions

The interaction of small molecules with transport proteins like bovine serum albumin (BSA) is a critical area of study in pharmacology. These interactions significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking are commonly employed to elucidate the binding mechanisms, determine binding constants, and identify the primary binding sites on the protein.

Consequently, there is no available data to populate a table on binding constants, thermodynamic parameters, or the nature of the quenching mechanism for the interaction of this compound derivatives with BSA.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-6-methoxybenzaldehyde in a laboratory setting?

  • Methodological Answer : A common approach involves condensation reactions between appropriately substituted aromatic amines and aldehydes. For example, Schiff base formation (reaction of primary amines with carbonyl groups) under inert atmospheres can yield derivatives of this compound. Reaction conditions (e.g., solvent choice, temperature) should be optimized using thin-layer chromatography (TLC) monitoring. Purification via column chromatography or recrystallization is recommended .
  • Key Considerations : Ensure the methoxy group is protected during synthesis to avoid undesired side reactions. Use anhydrous solvents to prevent hydrolysis.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of characteristic peaks (e.g., aldehyde proton at ~9-10 ppm, aromatic protons in the methoxy-substituted region). Compare spectral data with reference compounds from authoritative databases like NIST Chemistry WebBook or PubChem .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can quantify impurities. Melting point determination should align with literature values (±2°C tolerance) .

Q. What are the optimal storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Regularly monitor for degradation (e.g., discoloration, precipitate formation) using spectroscopic methods .

Advanced Research Questions

Q. What analytical techniques are most effective in resolving contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, infrared (IR) spectroscopy, and X-ray crystallography (if crystalline) to cross-validate structural assignments. For example, IR can confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
  • Database Cross-Check : Compare experimental data with entries in PubChem or CAS Common Chemistry, which aggregate peer-reviewed spectral data. Discrepancies may arise from differences in solvent, concentration, or instrumentation .

Q. How can computational modeling be integrated into the study of this compound’s reactivity and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential maps, and Fukui indices to predict sites of nucleophilic/electrophilic attack. Software like Gaussian or ORCA can model reaction pathways (e.g., Schiff base formation) .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability and aggregation behavior. Validate simulations with experimental solubility and stability data .

Q. What strategies are recommended for troubleshooting low yields in Schiff base formation reactions involving this compound?

  • Methodological Answer :

  • Parameter Optimization : Screen solvents (e.g., ethanol, DMF) and catalysts (e.g., acetic acid, Lewis acids) to enhance reaction kinetics. Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) .
  • Byproduct Analysis : Employ LC-MS or GC-MS to detect side products (e.g., hydrolysis products from aldehyde oxidation). Adjust reaction conditions (e.g., shorter reaction times, lower temperatures) to minimize degradation .

Data Contradiction Analysis

  • Example Scenario : Conflicting melting points reported in literature.
    • Resolution Strategy : Verify purity via HPLC and DSC (differential scanning calorimetry). Cross-reference with NIST or Combi-Blocks safety data sheets, which provide rigorously tested physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.